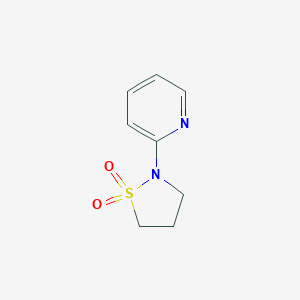

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

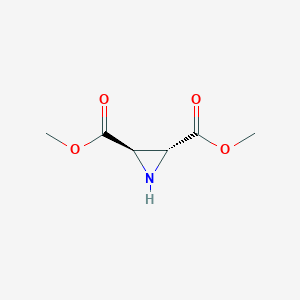

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide is a chemical compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including materials science, coordination chemistry, and supramolecular chemistry. The thiazolidine ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which can participate in various chemical reactions and interactions.

Synthesis Analysis

The synthesis of thiazolidine derivatives can be achieved through different methods. For instance, 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines can be prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Additionally, the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione has been reported, which involves the conversion of corresponding pyridines and purines . These methods highlight the versatility of thiazolidine synthesis, allowing for the introduction of various substituents and functional groups.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be quite complex. For example, the crystal structure of 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) shows a distorted octahedral geometry around the nickel atom, with coordination to water molecules, thiazolinic nitrogens, and imino nitrogens . The presence of hydrogen bonding in the structure interlinks PyTT ligands, water molecules, and chloride ions, indicating the potential for supramolecular interactions.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, oxazolidines and thiazolidines can give Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine . Moreover, thiazolidin-2-one 1,1-dioxides can decompose by loss of SO2 upon flash vacuum pyrolysis, leading to the formation of alkenes and benzyl isocyanate, among other products . These reactions demonstrate the reactivity of the thiazolidine ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be influenced by their substituents. For example, the photophysical and electrochemical properties of 2,6-di(thiazol-2-yl)pyridine derivatives can be tuned through modification of the substituent structure . The thermal behavior of these compounds can be examined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), while their photophysical properties can be studied using UV/Vis spectroscopy and photoluminescence (PL) spectroscopy . These analyses are crucial for understanding the properties of thiazolidine derivatives and their potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A series of pyridine derivatives of thiazolidin-4-ones were synthesized, with some compounds exhibiting significant anti-inflammatory and analgesic activity. These compounds were evaluated through docking simulation to determine their potential binding affinities within the active site of COX-2, indicating their therapeutic potential (Ranga, Sharma, & Kumar, 2013).

Stereochemical Investigations

- Research into the stereochemical properties of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides utilized NMR spectroscopy to explore the configurations of stereogenic centers, providing insights into the molecular structures of these compounds (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).

Intermolecular Interactions

- The study of crystal structures of racemic 2-aryl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one derivatives revealed various intermolecular interactions, including C-H...X and π...π interactions, showcasing the complexity of these compounds' supramolecular arrangements (Gouvêa et al., 2013).

Tautomeric Preferences and Electronic Structures

- Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine showed competitive isomeric structures with some exhibiting divalent N(I) character. This study delves into the electronic distribution and tautomeric preferences of this class of compounds, offering a deeper understanding of their chemical behavior (Bhatia, Malkhede, & Bharatam, 2013).

Safety And Hazards

Direcciones Futuras

The future directions of this compound could involve further exploration of its diverse biological properties and the development of novel synthetic approaches to improve its selectivity, purity, product yield, and pharmacokinetic activity . The development of multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

2-pyridin-2-yl-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12)7-3-6-10(13)8-4-1-2-5-9-8/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQDDQXMZPWDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-2-yl-1,2-thiazolidine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

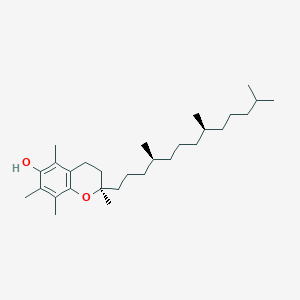

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)